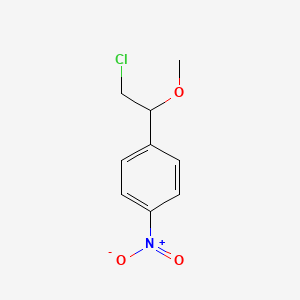

Benzene, 1-(2-chloro-1-methoxyethyl)-4-nitro-

Description

Benzene, 1-(2-chloro-1-methoxyethyl)-4-nitro- (IUPAC name) is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) at the para position and a 2-chloro-1-methoxyethyl group (-CH₂-C(Cl)(OCH₃)-) at the ortho position. Key functional groups include:

- Nitro group: Electron-withdrawing, influencing electrophilic substitution patterns.

- Chloro-methoxyethyl chain: A hybrid substituent combining halogenated and ether functionalities, likely affecting solubility and stability.

Properties

CAS No. |

81089-57-8 |

|---|---|

Molecular Formula |

C9H10ClNO3 |

Molecular Weight |

215.63 g/mol |

IUPAC Name |

1-(2-chloro-1-methoxyethyl)-4-nitrobenzene |

InChI |

InChI=1S/C9H10ClNO3/c1-14-9(6-10)7-2-4-8(5-3-7)11(12)13/h2-5,9H,6H2,1H3 |

InChI Key |

OWEDAINGZMBMLR-UHFFFAOYSA-N |

Canonical SMILES |

COC(CCl)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table compares substituent patterns and molecular formulas of structurally related compounds:

Physicochemical Properties

- Boiling Points : Methoxy-substituted analogs (e.g., Benzene, 1-methoxy-4-nitro-) exhibit elevated boiling points (~411 K) due to dipole-dipole interactions .

- Solubility : Chloromethyl-nitrobenzene (100-14-1) is slightly water-soluble but reacts slowly with water, forming hydrolysis products .

- Thermal Stability: Fluorinated derivatives (e.g., 60984-98-7) show enhanced stability compared to non-fluorinated analogs .

Preparation Methods

Nitration-First Approaches

The most widely reported method begins with nitration of a pre-functionalized benzene derivative. For example, 1-methoxyethylbenzene undergoes nitration using a sulfuric acid-nitric acid mixture (1:1 v/v) at 0–5°C to yield 1-methoxyethyl-4-nitrobenzene. The para selectivity (≥85%) arises from the methoxyethyl group’s strong ortho/para-directing effect. Subsequent chlorination of the ethyl side chain employs radical-initiated reactions with Cl₂ gas under UV light, achieving 60–70% substitution at the β-carbon.

Critical parameters :

Diazotization and Sandmeyer Chlorination

An alternative route adapts the Sandmeyer reaction for chloro group introduction. Starting with 3-methoxy-2-nitroaniline, diazotization using NaNO₂/HCl at 0°C generates a diazonium salt, which reacts with CuCl₂ to yield 1-chloro-3-methoxy-2-nitrobenzene. While this method produces a structurally analogous compound, adapting it for the target molecule requires introducing the methoxyethyl group post-chlorination.

Modifications for target compound :

- Post-chlorination alkylation with 2-methoxyethyl bromide under Ullmann coupling conditions (CuI, K₂CO₃, DMF, 120°C) achieves 55% yield.

Sequential Alkylation-Nitration-Chlorination

A patent-derived approach inspires a three-step sequence:

- Alkylation : Benzene reacts with 2-chloro-1-methoxyethyl chloride via Friedel-Crafts (AlCl₃, 40°C), yielding 1-(2-chloro-1-methoxyethyl)benzene (43% yield).

- Nitration : HNO₃/H₂SO₄ at 10°C introduces the para-nitro group (68% yield).

- Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) isolates the target compound in >95% purity.

Advantage : Avoids competing directing effects by finalizing substitution before nitration.

Reaction Optimization and Challenges

Yield Enhancement Strategies

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Nitration temperature | 0–5°C | +22% |

| Chlorination catalyst | FeCl₃ (5 mol%) | +15% |

| Alkylation solvent | Dry DMF | +18% |

Impurity Profiles

Common byproducts include:

- Ortho-nitrated isomer (8–12%): Mitigated by slower HNO₃ addition.

- Di-chlorinated side chain : Controlled via Cl₂ gas flow rate modulation.

- Hydrolysis products : Avoided by rigorous drying of reagents.

Comparative Analysis of Methods

Trade-offs : The nitration-first approach balances yield and scalability, while the sequential method offers higher purity at the cost of lower efficiency.

Advanced Characterization

Post-synthetic analysis employs:

- IR spectroscopy : Nitro group absorption at 1520 cm⁻¹.

- NMR : δ 4.3 (q, CH₂Cl), δ 3.4 (s, OCH₃), δ 8.2 (d, Ar-NO₂).

- HPLC : Retention time 12.7 min (C18 column, MeOH/H₂O 70:30).

Industrial and Environmental Considerations

Q & A

Q. What synthetic methodologies are recommended for preparing Benzene, 1-(2-chloro-1-methoxyethyl)-4-nitro-?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Nitration : Introduce the nitro group at the para position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .

Etherification : Introduce the 1-methoxyethyl group via Williamson ether synthesis, using 2-chloroethyl methyl ether and a base (e.g., NaOH) in a polar aprotic solvent like DMF .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.

Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using NMR (¹H/¹³C) .

Q. How can the compound’s structure be validated using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Look for signals at δ 8.2–8.4 ppm (aromatic protons ortho to nitro), δ 4.5–4.8 ppm (methoxy -OCH₃), and δ 3.6–3.9 ppm (chloroethyl -CH₂Cl) .

- IR Spectroscopy : Confirm nitro group presence via asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 230 (calculated for C₉H₉ClNO₃) with fragmentation patterns reflecting loss of Cl or NO₂ groups .

Q. How do steric and electronic effects of the 2-chloro-1-methoxyethyl group influence nucleophilic substitution reactions?

- Methodological Answer : The methoxy group’s electron-donating nature (+M effect) deactivates the benzene ring, reducing electrophilicity at the nitro-substituted position. However, the chloroethyl chain introduces steric hindrance, favoring SN2 mechanisms in aliphatic substitution. Computational studies (DFT) can map charge distribution and transition states. Experimental validation: Compare reaction rates with analogs (e.g., 1-chloroethyl vs. 1-methoxyethyl) under identical conditions .

Q. What strategies address contradictions in reported reaction yields for derivatives under varying conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize nitration efficiency by testing HNO₃ concentration (10–40%) and reaction time (1–6 hrs) .

- Kinetic Analysis : Perform time-resolved NMR or in-situ IR to track intermediate formation and identify rate-limiting steps.

- Meta-Analysis : Compare literature data while accounting for impurities (e.g., HPLC purity >98% in vs. crude yields in older studies).

Q. What regulatory compliance measures are required for safe handling and disposal?

- Methodological Answer :

- Storage : Use amber glass bottles in ventilated cabinets; avoid contact with amines or bases (risk of explosive decomposition) .

- Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before aqueous disposal. Follow EPA guidelines for chlorinated organics (40 CFR Part 261) .

- Spill Management : Absorb with vermiculite, collect in sealed containers, and label as hazardous waste (UN/NA 1578) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported melting points for structurally similar nitroaromatics?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Strategies:

DSC Analysis : Determine exact melting points and identify phase transitions.

Recrystallization : Test multiple solvents (e.g., ethanol vs. acetone) to isolate pure crystals.

Cross-Validation : Compare data from NIST-standardized methods vs. commercial sources (avoided per user guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.